molecular formula C10H15NSSi B12707558 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane CAS No. 84260-31-1

2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane

Cat. No.: B12707558
CAS No.: 84260-31-1
M. Wt: 209.38 g/mol
InChI Key: WDJYRXDUYJHINQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is a heterocyclic compound that contains silicon, sulfur, and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon compounds with sulfur and nitrogen-containing reagents. One common method involves the cyclization of a precursor compound containing silicon, sulfur, and nitrogen atoms under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the five-membered ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the silicon, sulfur, or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-2-(4-methoxyphenyl)-1-thia-3-aza-2-silacyclopentane
  • 2,5-Dimethyl-2-(4-bromophenyl)-1-thia-3-aza-2-silacyclopentane

Uniqueness

2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substitution pattern and the presence of silicon, sulfur, and nitrogen atoms in its ring structure. This combination of elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84260-31-1

Molecular Formula

C10H15NSSi

Molecular Weight

209.38 g/mol

IUPAC Name

2,5-dimethyl-2-phenyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C10H15NSSi/c1-9-8-11-13(2,12-9)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

WDJYRXDUYJHINQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN[Si](S1)(C)C2=CC=CC=C2

Origin of Product

United States

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